molecular formula C17H32N2O2 B12669360 1-Tetradecylimidazolidine-2,4-dione CAS No. 85391-29-3

1-Tetradecylimidazolidine-2,4-dione

Katalognummer: B12669360
CAS-Nummer: 85391-29-3
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: AESJECFMHVOYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tetradecylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C17H32N2O2. It is characterized by the presence of an imidazolidine ring substituted with a tetradecyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Tetradecylimidazolidine-2,4-dione can be synthesized through the reaction of imidazole aldehydes with ethanol as a solvent. The reaction typically involves the formation of intermediate products, which are then converted into the final compound through further chemical reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Tetradecylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine compounds .

Wissenschaftliche Forschungsanwendungen

1-Tetradecylimidazolidine-2,4-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Tetradecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Tetradecylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

85391-29-3

Molekularformel

C17H32N2O2

Molekulargewicht

296.4 g/mol

IUPAC-Name

1-tetradecylimidazolidine-2,4-dione

InChI

InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(20)18-17(19)21/h2-15H2,1H3,(H,18,20,21)

InChI-Schlüssel

AESJECFMHVOYGB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCN1CC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.